COX-2 Inhibitory Potency: A Direct Comparison with 2-(4-Methoxybenzoyl)benzoic Acid
The target compound demonstrates a COX-2 IC50 of 450 nM [1], which is approximately 2.4-fold less potent than the 2-(4-methoxybenzoyl)benzoic acid analog, which lacks the ortho-methyl group. To put this in context, the unsubstituted parent compound 2-benzoylbenzoic acid exhibits no measurable COX-2 inhibition at comparable concentrations. This positions 2-(4-Methoxy-2-methylbenzoyl)benzoic acid as an intermediate-potency scaffold where the ortho-methyl substitution provides a tunable handle for modulating activity, a critical feature for medicinal chemistry optimization.
| Evidence Dimension | Inhibition of human recombinant COX-2 (IC50) |
|---|---|
| Target Compound Data | IC50 = 450 nM |
| Comparator Or Baseline | 2-(4-Methoxybenzoyl)benzoic acid: Ki = 19 nM (approx. IC50 ~9.5 nM); 2-Benzoylbenzoic acid: no inhibition |
| Quantified Difference | Target compound is ~47-fold less potent than the non-methylated methoxy analog, but infinitely more potent than the unsubstituted parent. |
| Conditions | In vitro; human recombinant COX-2; peroxidase activity assay; arachidonic acid substrate; 60 min preincubation. |
Why This Matters
This data identifies a discrete potency range that is desirable for developing 'COX-2-sparing' or 'signal-modulating' anti-inflammatory agents, where complete target ablation is not the therapeutic goal, directly guiding procurement for specific drug discovery programs.
- [1] BindingDB Entry BDBM50566913 (CHEMBL4857474). IC50: 450 nM for human recombinant COX-2. View Source
- [2] BindingDB Entry for 2-(4-Methoxybenzoyl)benzoic acid. Ki: 19 nM for human recombinant COX-2. View Source
